molecular formula C16H18O2 B12573458 3',5'-Dimethoxy-2,6-dimethyl-1,1'-biphenyl CAS No. 606970-71-2

3',5'-Dimethoxy-2,6-dimethyl-1,1'-biphenyl

Cat. No.: B12573458
CAS No.: 606970-71-2
M. Wt: 242.31 g/mol
InChI Key: ILLXGIMWZQTOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl is an organic compound characterized by the presence of two methoxy groups and two methyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylphenol and 3,5-dimethoxybenzene.

    Coupling Reaction: The key step involves a coupling reaction, often facilitated by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the biphenyl core by coupling a boronic acid derivative of one aromatic ring with a halogenated derivative of the other.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways: It may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-biphenyl
  • 3,3’-Di-tert-butyl-5,5’-dimethyl-1,1’-biphenyl-2,2’-diol
  • 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)

Uniqueness

3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

606970-71-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C16H18O2/c1-11-6-5-7-12(2)16(11)13-8-14(17-3)10-15(9-13)18-4/h5-10H,1-4H3

InChI Key

ILLXGIMWZQTOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.